1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride
Overview
Description
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C15H22N2O4•HCl and a molecular weight of 330.81 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperidine ring and a trimethoxybenzoyl group.
Mechanism of Action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as W436, is hepatocellular carcinoma (HCC) cells . HCC is one of the most common primary liver cancers and the second leading cause of cancer-associated mortality worldwide .
Mode of Action
W436 interacts with HCC cells by inhibiting their proliferation in a dose-dependent manner . It induces G2/M cell cycle arrest and apoptosis via the activation of the reactive oxygen species-mediated mitochondrial apoptotic pathway . Furthermore, W436 inhibits the protein kinase B/mammalian target of rapamycin pathway, thereby inducing protective autophagy .
Biochemical Pathways
The compound affects the cell cycle and apoptosis pathways in HCC cells . By inducing G2/M cell cycle arrest, it halts the cell division process, preventing the proliferation of cancer cells . The induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells . The inhibition of the protein kinase B/mammalian target of rapamycin pathway triggers autophagy, a process that degrades and recycles cellular components .
Pharmacokinetics
The pharmacokinetic properties of W436 are characterized by higher solubility, stability, and antitumor activity than its parent compound, SMART . These properties enhance its bioavailability, making it more effective in reaching and acting on its target cells .
Result of Action
The result of W436’s action is a significant reduction in the proliferation of HCC cells . Its anticancer activity against HCC cells is even higher than that of SMART, its parent compound . Additionally, W436 treatment inhibits cell adhesion and invasion, as well as the process of epithelial-to-mesenchymal transition .
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride involves several steps. The primary synthetic route includes the reaction of 3,4,5-trimethoxybenzoic acid with piperidin-4-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxybenzoyl)piperidine: This compound lacks the amine group present in this compound, which may affect its reactivity and applications.
3,4,5-Trimethoxybenzoyl chloride: This compound contains a chloride group instead of the piperidine ring, leading to different chemical properties and uses.
4-Aminopiperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17;/h8-9,11H,4-7,16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGGKKLCNDIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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